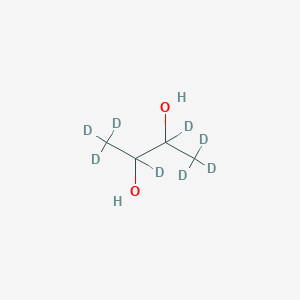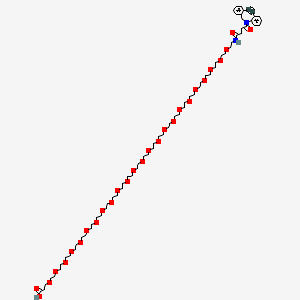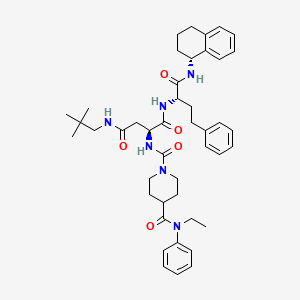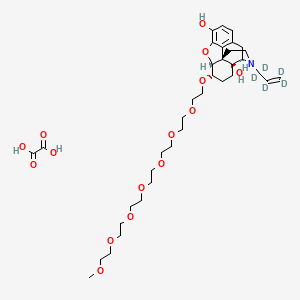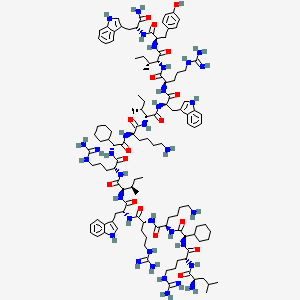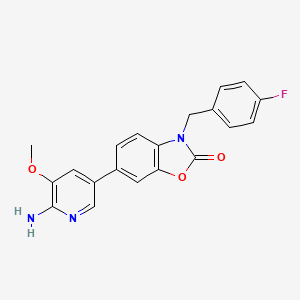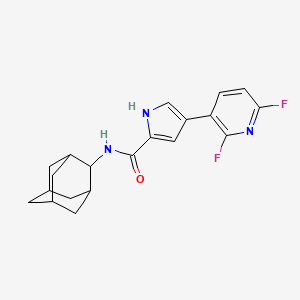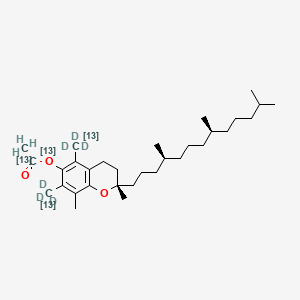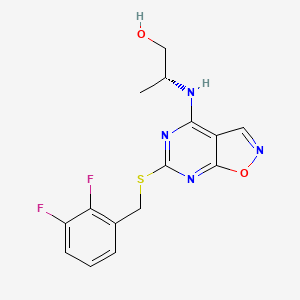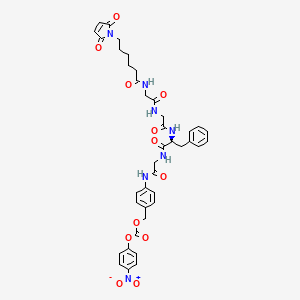
MC-Gly-Gly-Phe-Gly-PAB-PNP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-Gly-Gly-Phe-Gly-PAB-PNP is a compound primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs). These linkers play a crucial role in connecting the antibody to the drug, ensuring the targeted delivery of the therapeutic agent to specific cells, such as cancer cells. The compound is known for its cleavable properties, making it an essential component in the development of targeted cancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-PAB-PNP involves multiple steps, starting with the preparation of the peptide sequence (Gly-Gly-Phe-Gly) and the subsequent attachment of the PAB (para-aminobenzyloxycarbonyl) and PNP (p-nitrophenyl) groups. The reaction conditions typically involve the use of organic solvents and protective groups to ensure the stability of the intermediates. The final product is purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure consistency and efficiency. The compound is produced under strict quality control measures to meet the standards required for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
MC-Gly-Gly-Phe-Gly-PAB-PNP undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable under specific conditions, such as the presence of certain enzymes or changes in pH.
Substitution Reactions: The PNP group can be substituted with other functional groups to modify the properties of the linker
Common Reagents and Conditions
Cleavage Reactions: Enzymes like proteases are commonly used to cleave the linker at the Gly-Gly-Phe-Gly sequence.
Substitution Reactions: Organic solvents and catalysts are used to facilitate the substitution of the PNP group
Major Products Formed
The major products formed from the cleavage of this compound include the free drug and the antibody-linker complex. These products are crucial for the targeted delivery of the therapeutic agent to specific cells .
Applications De Recherche Scientifique
MC-Gly-Gly-Phe-Gly-PAB-PNP has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a model compound for studying cleavage reactions.
Biology: Employed in the development of targeted therapies for diseases such as cancer.
Medicine: Integral in the creation of ADCs for targeted cancer treatment.
Industry: Utilized in the production of pharmaceuticals and biotechnological products
Mécanisme D'action
MC-Gly-Gly-Phe-Gly-PAB-PNP functions as a cleavable linker in ADCs. The mechanism involves the cleavage of the linker by specific enzymes or changes in pH, releasing the drug at the target site. The molecular targets include cancer cells expressing specific antigens, and the pathways involved are those related to the internalization and degradation of the ADC, leading to the release of the active drug .
Comparaison Avec Des Composés Similaires
Similar Compounds
MC-Gly-Gly-Phe-Gly-PAB-OH: Another cleavable linker used in ADCs.
MC-Gly-Gly-Phe-Gly-PAB-NH2: A variant with an amine group instead of the PNP group
Uniqueness
MC-Gly-Gly-Phe-Gly-PAB-PNP is unique due to its specific cleavage properties and its ability to release the drug in a controlled manner. This makes it highly effective in targeted therapies, ensuring minimal side effects and maximum therapeutic efficacy .
Propriétés
Formule moléculaire |
C39H41N7O12 |
|---|---|
Poids moléculaire |
799.8 g/mol |
Nom IUPAC |
[4-[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C39H41N7O12/c47-32(9-5-2-6-20-45-36(51)18-19-37(45)52)40-22-33(48)41-23-35(50)44-31(21-26-7-3-1-4-8-26)38(53)42-24-34(49)43-28-12-10-27(11-13-28)25-57-39(54)58-30-16-14-29(15-17-30)46(55)56/h1,3-4,7-8,10-19,31H,2,5-6,9,20-25H2,(H,40,47)(H,41,48)(H,42,53)(H,43,49)(H,44,50)/t31-/m0/s1 |
Clé InChI |
VZINFKOLHKBKRS-HKBQPEDESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCCCCN4C(=O)C=CC4=O |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CNC(=O)CNC(=O)CCCCCN4C(=O)C=CC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


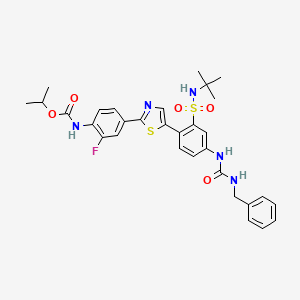
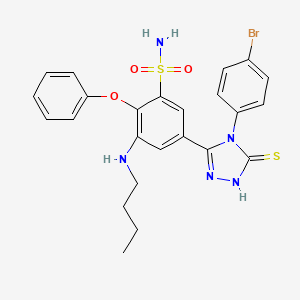
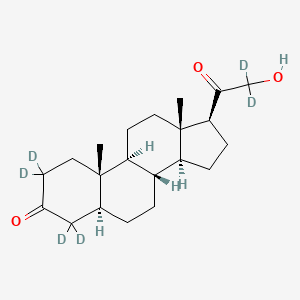
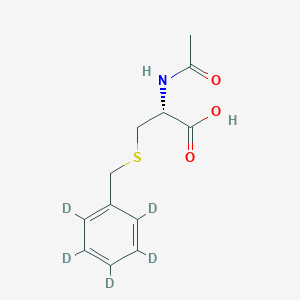
![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)
